molecular formula C19H20N4O3 B2407027 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905764-95-6

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2407027
CAS No.: 905764-95-6
M. Wt: 352.394
InChI Key: IYMCPHHKHYQARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical compound offered for research purposes. It belongs to a class of 1,2,4-triazin-5(4H)-one derivatives that are of significant interest in medicinal chemistry and pharmacological research . Compounds within this structural family have been investigated as potent and selective positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs), such as GPR68 . The 1,2,4-triazinone core is a privileged scaffold, and modifications to the benzyl and anilino substituents, as seen in this compound, are central to exploring structure-activity relationships (SAR) to optimize properties like binding affinity, selectivity, and allosteric activity . Research on similar analogues aims to develop novel chemical tools to elucidate the physiological and pathophysiological roles of understudied GPCRs, which are implicated in processes like pH homeostasis, tumor growth, inflammation, and cognition . This product is strictly for research applications in a controlled laboratory environment. Please be advised: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(3-methoxyanilino)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-26-15-9-7-13(8-10-15)11-17-18(24)21-19(23-22-17)20-14-5-4-6-16(12-14)25-2/h4-10,12H,3,11H2,1-2H3,(H2,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMCPHHKHYQARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where an ethoxybenzyl halide reacts with the triazine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an amination reaction, where a methoxyphenylamine reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Halides, amines, alcohols; typically carried out in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antimicrobial Triazinones

Key Compounds:
  • Compound 20b: 4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one ()
  • Compound 20a: 4-(Ethylideneamino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one ()
  • Target Compound: 6-(4-Ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
Property Compound 20b Compound 20a Target Compound
Substituents 4-Fluorobenzylidene, CF₃ Ethylideneamino, CF₃ 4-Ethoxybenzyl, 3-methoxyphenylamino
Antibacterial (MIC) 3.90 μg/mL (E. coli, S. aureus) 7.81 μg/mL (S. typhi) Not reported
Antifungal (MIC) Moderate activity 15.62 μg/mL (A. flavus) Not reported
Biofilm Inhibition 87.4% (E. coli) Inactive Not reported

Analysis :

  • The fluoro group in 20b enhances antibacterial and antibiofilm activity, while chloro/trifluoromethyl groups improve antifungal action .
  • The target compound’s 4-ethoxybenzyl group introduces bulkier hydrophobic substituents compared to 20b’s fluorobenzylidene, which may reduce antibacterial potency but improve membrane penetration for other applications.

Herbicidal Triazinones

Key Compounds:
  • Metribuzin: 4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one ()
  • Isomethiozin: 6-tert-Butyl-4-isobutylideneamino-3-methylthio-1,2,4-triazin-5(4H)-one ()
Property Metribuzin Isomethiozin Target Compound
Substituents tert-Butyl, methylthio Isobutylideneamino, methylthio 4-Ethoxybenzyl, 3-methoxyphenylamino
Water Solubility 1.22 mg/L Not reported Likely low (lipophilic groups)
Application Photosynthesis inhibitor Pre-emergent herbicide Not reported (structural similarity suggests potential bioactivity)

Analysis :

  • Metribuzin’s tert-butyl and methylthio groups contribute to its high solubility and herbicidal action. The target compound’s aryl ethers (ethoxy, methoxy) may redirect activity toward non-photosynthetic targets, such as enzyme inhibition or receptor modulation.

Anticancer Triazinones

Key Compounds:
  • Compound 12: 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one ()
  • Compound 18 : Thiadiazolotriazine derivative ()
Property Compound 12 Compound 18 Target Compound
Substituents 3-Hydroxypropylthio, thienyl Thiadiazolotriazine core 4-Ethoxybenzyl, 3-methoxyphenylamino
Activity Cytotoxic (multiple cancer lines) Cytotoxic (broad spectrum) Not reported

Analysis :

  • Compound 12’s thienyl vinyl and hydroxypropylthio groups enhance anticancer activity via DNA intercalation or kinase inhibition. The target compound’s methoxyphenylamino group could mimic kinase-targeting motifs seen in tyrosine kinase inhibitors.

Physicochemical and Spectral Comparisons

Spectral Data

  • Target Compound: No direct spectral data in evidence.
  • Analogues :
    • Metribuzin: UV λmax = 302 nm () .
    • Compound 20b: IR peaks at 1677 cm⁻¹ (C=N), 1517 cm⁻¹ (C-F) .

Solubility and LogP Predictions

  • The 4-ethoxybenzyl and 3-methoxyphenyl groups in the target compound likely increase logP (>3), suggesting higher lipophilicity than metribuzin (logP ~1.8). This may limit water solubility but improve blood-brain barrier penetration.

Biological Activity

6-(4-ethoxybenzyl)-3-((3-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core, which is known for its diverse biological activities. The structure can be represented as follows:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_5\text{O}_2

This formula indicates the presence of functional groups that may contribute to its biological activity.

Research indicates that compounds with a triazine core often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many triazine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to promote programmed cell death in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thus reducing oxidative stress in cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of triazine derivatives. The following table summarizes key findings regarding the anticancer activity of this compound:

Cell Line IC50 (µM) Mechanism Reference
A549 (Lung Cancer)15.83Inhibition of PI3K/mTOR pathway
MCF-7 (Breast Cancer)16.32Induction of apoptosis
HeLa (Cervical Cancer)12.21Inhibition of cell migration
HepG2 (Liver Cancer)14.50Antioxidant properties

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in significant inhibition of A549 cell proliferation with an IC50 value of 15.83 µM. The mechanism was attributed to the inhibition of the PI3K/mTOR signaling pathway, which is crucial for cancer cell survival and growth .
  • Breast Cancer Research : In another study involving MCF-7 cells, the compound exhibited an IC50 value of 16.32 µM and was found to induce apoptosis through caspase activation pathways. This suggests a potential role in therapeutic strategies against breast cancer .
  • Cervical Cancer Treatment : HeLa cells treated with this compound showed reduced viability and increased apoptotic markers compared to control groups, indicating its potential as a cervical cancer treatment option .

Q & A

Q. What statistical models are appropriate for dose-response relationships in heterogeneous cell populations?

  • Answer :
  • Four-parameter logistic regression (Hill slope, EC₅₀) for sigmoidal curves.
  • Bootstrapping (≥1000 iterations) to estimate confidence intervals.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons .

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